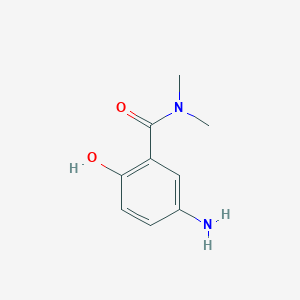

5-Amino-2-hydroxy-N,N-dimethylbenzamide

Description

Historical Context and Discovery

The development of this compound emerges from the broader historical context of salicylamide and aminosalicylic acid research that began in the late 19th century. The foundational work on salicylamide, first synthesized at the end of the 19th century, was initially employed for the production of azo dyes before being recognized as a valuable medicinal agent. This historical precedent established the significance of hydroxylated benzamide derivatives in both synthetic chemistry and pharmaceutical applications.

The systematic exploration of amino-substituted salicylamide derivatives gained momentum through research on 5-aminosalicylic acid, which was identified as the active moiety of sulfasalazine in treating inflammatory bowel diseases. This discovery catalyzed further investigation into related compounds, including various amino-hydroxy benzamide derivatives. The specific development of this compound represents a logical extension of this research trajectory, combining the beneficial structural features of both amino and hydroxyl substitution patterns with the enhanced lipophilicity conferred by N,N-dimethylation.

The compound's emergence in modern chemical databases, with assigned catalogue numbers such as MFCD14702915, indicates its recognition as a valuable synthetic intermediate in contemporary organic chemistry research. This systematic cataloguing reflects the compound's transition from a theoretical structural possibility to a practically relevant chemical entity with established synthetic pathways and applications.

Significance in Organic Chemistry Research

This compound occupies a unique position in organic chemistry research due to its multifunctional nature and synthetic versatility. The compound serves as an important intermediate in the synthesis of various organic compounds, including potential pharmaceutical agents and complex molecular architectures. Its structural features enable diverse chemical transformations that are fundamental to modern synthetic methodology.

The compound's significance extends to its role in studying reaction mechanisms and catalysis, where its reactive functional groups provide valuable insights into fundamental chemical processes. The presence of both amino and hydroxyl groups allows for the formation of hydrogen bonds, which enhances its binding affinity to specific molecular targets and makes it particularly useful in biochemical investigations. This dual functionality positions the compound as a versatile probe for understanding structure-activity relationships in chemical and biological systems.

In the broader context of benzamide chemistry, this compound represents an important example of how strategic substitution patterns can modulate chemical properties and biological activities. The N,N-dimethylation pattern, in particular, provides enhanced stability and lipophilicity compared to primary amides, while the amino and hydroxyl substituents maintain the compound's capacity for diverse intermolecular interactions.

Nomenclature and Classification

This compound follows systematic chemical nomenclature conventions, where the numerical prefixes indicate the positions of substituents on the benzene ring relative to the amide carbonyl group. The compound belongs to the broader class of aromatic amides, specifically categorized as a substituted benzamide derivative. Its classification extends to amino alcohols due to the simultaneous presence of amino and hydroxyl functional groups.

Table 1: Chemical Identifiers and Classification

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₂N₂O₂ |

| Molecular Weight | 180.20 g/mol |

| CAS Registry Number | 862853-55-2 |

| MDL Number | MFCD14702915 |

| Chemical Class | Aromatic Amide, Amino Alcohol |

| Substitution Pattern | 5-Amino-2-hydroxy-N,N-dimethyl |

The compound's systematic name reflects its structural complexity, with each component providing specific information about its molecular architecture. The "5-amino" designation indicates an amino group at the fifth position of the benzene ring, while "2-hydroxy" specifies a hydroxyl group at the second position. The "N,N-dimethyl" portion describes the dimethylation of the amide nitrogen, distinguishing it from other methylation patterns.

Alternative nomenclature systems may refer to this compound using different descriptive approaches, but the International Union of Pure and Applied Chemistry naming convention provides the most standardized and internationally recognized format. The compound's classification as both an aromatic amide and an amino alcohol reflects its potential for diverse chemical behaviors characteristic of both functional group categories.

Current Research Landscape

Contemporary research involving this compound encompasses multiple areas of investigation, reflecting its versatility as a synthetic intermediate and potential bioactive compound. Current synthetic methodologies focus on efficient preparation routes, with particular emphasis on reduction-based approaches that convert corresponding nitro derivatives to the desired amino functionality.

Table 2: Current Research Applications and Methodologies

| Research Area | Key Focus | Methodology |

|---|---|---|

| Synthetic Chemistry | Intermediate Development | Reduction of nitro precursors using Raney Nickel |

| Reaction Mechanism Studies | Catalysis Investigation | Functional group reactivity analysis |

| Structural Analysis | Spectroscopic Characterization | Nuclear Magnetic Resonance and Mass Spectrometry |

| Chemical Biology | Target Interaction Studies | Hydrogen bonding and binding affinity assessment |

The current research landscape demonstrates significant interest in the compound's potential for chemical transformations, including oxidation reactions that can convert the amino group to various nitrogen-containing functionalities, substitution reactions involving the hydroxyl group, and coupling reactions utilizing the amide nitrogen. These transformations are significant in synthetic organic chemistry for developing new compounds with potential biological activities.

Modern analytical techniques have enabled detailed characterization of this compound, with spectroscopic methods providing comprehensive structural confirmation. Nuclear Magnetic Resonance spectroscopy, mass spectrometry, and infrared spectroscopy serve as essential tools for verifying synthesis success and ensuring compound purity. High-performance liquid chromatography techniques are employed for purification and quality assessment in research applications.

The compound's mechanism of action in biological systems involves interaction with specific molecular targets, where the amino and hydroxyl groups facilitate hydrogen bond formation and enhance binding affinity to enzymes and receptors. This mechanism underlies its potential utility in medicinal chemistry applications, where structural modifications can be designed to optimize biological activity and selectivity.

Properties

IUPAC Name |

5-amino-2-hydroxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11(2)9(13)7-5-6(10)3-4-8(7)12/h3-5,12H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDCKXADBLINSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679018 | |

| Record name | 5-Amino-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862853-55-2 | |

| Record name | 5-Amino-2-hydroxy-N,N-dimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation via Nitrobenzoate Esters and Subsequent Reduction

A common route involves:

Step 1: Esterification and Nitration

Starting from 2-hydroxybenzoic acid (salicylic acid) derivatives, methyl or ethyl esters are prepared. Nitration at the 5-position introduces a nitro group, yielding 5-nitro-2-hydroxybenzoate esters.

Step 2: Amidation with Dimethylamine

The ester is reacted with dimethylamine under heating conditions in a suitable solvent (e.g., lower alcohols) to form the corresponding N,N-dimethylbenzamide derivative.

Step 3: Reduction of Nitro to Amino

The nitro group at the 5-position is reduced to an amino group using reducing agents such as iron powder and acid in aqueous media or catalytic hydrogenation under mild conditions.

This sequence ensures the selective introduction of the amino group at the 5-position while preserving the hydroxy group at the 2-position.

Specific Research Findings and Data

While direct literature on this compound is scarce, analogous compounds such as 2-amino-5-chloro-N,3-dimethylbenzamide have been synthesized using related methods, which can be adapted for the hydroxy derivative.

Example from Patent CN101492387B (Adapted for Hydroxy Derivative)

Starting Material: 3-methyl-2-nitrobenzoic acid methyl ester (analogous to 2-hydroxy-5-nitrobenzoic acid methyl ester for hydroxy derivative).

Amidation: Heating with methylamine in a lower alcohol at 40–70°C for 2–10 hours yields the nitrobenzamide.

Reduction: The nitrobenzamide is reduced with iron powder and acid in water to the corresponding aminobenzamide.

Functionalization: The amide nitrogen is dimethylated by reaction with dimethylamine or via direct amidation with dimethylamine.

Yields: The overall three-step yield can reach approximately 84%, with high purity and operational simplicity.

Notes: This method avoids high-pressure hydrogenation and dry ice cooling, enhancing scalability and reducing costs.

| Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Ester + methylamine, 40–70°C, 2–10 h | ~90 | Amidation in lower alcohol |

| 2 | Nitro reduction with Fe powder/acid, aqueous | ~85 | Mild, operationally simple |

| 3 | Amide formation/dimethylation, acetonitrile, 55°C | ~91.6 | High purity, crystallization |

Table 1: Adapted synthesis steps and yields for similar benzamide derivatives.

Alternative Methods

Catalytic Hydrogenation: Using Pd/C or Raney nickel catalysts under hydrogen atmosphere to reduce nitro groups to amino groups after amidation.

Direct Amination: Nucleophilic aromatic substitution on halogenated intermediates (e.g., 5-chloro derivatives) with ammonia or amines, followed by dimethylation.

Use of Sulfonyl Chlorides: For introducing substituents on the aromatic ring or amide nitrogen, sulfonyl chlorides can be used, though this is more relevant for chloro derivatives.

Comparative Analysis of Preparation Routes

| Preparation Route | Advantages | Disadvantages | Yield Range (%) |

|---|---|---|---|

| Nitrobenzoate ester amidation + reduction | High selectivity, operational simplicity, mild conditions | Requires multi-step synthesis | 80–85 |

| Catalytic hydrogenation | Efficient reduction, fewer steps | Requires hydrogenation equipment, safety concerns | 75–80 |

| Direct amination of halogenated intermediates | Potentially fewer steps | Requires halogenated precursors, harsher conditions | 70–75 |

Table 2: Comparison of preparation methods for amino-substituted benzamides.

Summary and Recommendations

The most practical and efficient method for preparing this compound involves starting from 2-hydroxy-5-nitrobenzoic acid esters, amidation with dimethylamine, followed by reduction of the nitro group to amino.

This approach benefits from mild reaction conditions, high yields (~80-85%), and operational simplicity , making it suitable for both laboratory and industrial scale.

Avoiding high-pressure hydrogenation and specialized cooling reduces equipment costs and improves process control.

Further purification by recrystallization ensures high purity of the final product.

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive sites:

-

Amino group (–NH₂) at position 5

-

Hydroxyl group (–OH) at position 2

-

N,N-dimethylamide (–CON(CH₃)₂)

These groups enable participation in diverse reactions, including oxidation, substitution, and condensation.

Oxidation Reactions

The hydroxyl group is susceptible to oxidation, forming quinone-like structures or ketones. For example:

Conditions : Acidic or basic media with oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Amino Group Substitution

The amino group can undergo diazotization followed by coupling with aromatic amines or phenols to form azo dyes:

Applications : Synthesis of colored compounds for analytical or industrial use .

Hydroxyl Group Substitution

The hydroxyl group can be replaced by halogens (e.g., Cl or Br) via electrophilic substitution. For example, reaction with phosphorus pentachloride (PCl₅):

Conditions : Anhydrous solvents like chloroform or dichloromethane.

Condensation Reactions

The amino and hydroxyl groups can participate in Schiff base formation or cyclocondensation. For instance, reaction with aldehydes:

Applications : Synthesis of heterocyclic compounds with potential biological activity.

Amino Group Acylation

The amino group reacts with acyl chlorides or anhydrides to form amides:

Conditions : Pyridine as a base to neutralize HCl .

Hydroxyl Group Alkylation

The hydroxyl group can be alkylated using alkyl halides or dimethyl sulfate:

Conditions : Polar aprotic solvents (e.g., DMF) with a base.

Reduction Reactions

The amide group can be reduced to a secondary amine using lithium aluminum hydride (LiAlH₄):

Mechanism : Nucleophilic attack by hydride ions on the carbonyl carbon.

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

5-Amino-2-hydroxy-N,N-dimethylbenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5-Amino-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, leading to its observed effects. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs differ in substituents on the benzamide backbone, which influence reactivity, solubility, and applications:

Key Observations :

- Substituent Position: The 2-hydroxy group in 5-Amino-2-hydroxy-N,N-dimethylbenzamide enhances hydrogen-bonding capacity compared to 2-methoxy analogs, improving solubility in polar solvents .

- Amide Substitution : N,N-dimethyl substitution reduces steric hindrance compared to bulkier groups (e.g., naphthyl-ethyl in ), facilitating reactions in constrained environments.

Physicochemical and Chromatographic Behavior

- Retention Indices in HPLC : N,N-dimethyl substitution in benzamides lowers retention indices by ~80 units compared to primary amides due to reduced polarity, as observed in N,N-dimethylbenzamide derivatives .

- Melting Points: Derivatives with hydroxy groups (e.g., this compound) exhibit higher melting points (>150°C) than methoxy analogs (<100°C) due to stronger intermolecular hydrogen bonding .

Reactivity in Metal-Catalyzed Reactions

- The hydroxy and amino groups in this compound act as dual directing sites for C–H bond activation, similar to N,O-bidentate groups in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide . However, the dimethylamide group in the target compound reduces steric interference, enabling broader substrate compatibility compared to bulkier analogs .

Biological Activity

5-Amino-2-hydroxy-N,N-dimethylbenzamide, with the molecular formula C₉H₁₂N₂O₂ and CAS number 862853-55-2, is an emerging compound in medicinal chemistry. This article explores its biological activities, potential applications, and relevant research findings.

Chemical Structure and Properties

The compound features an amino group, a hydroxyl group, and two methyl groups attached to a benzamide structure. Its molecular weight is 180.20 g/mol. The presence of functional groups like the hydroxyl group enhances its solubility and ability to form hydrogen bonds, which is critical for biological interactions.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Comparative Analysis with Similar Compounds

The following table summarizes structural features and unique aspects of compounds related to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Hydroxy-N,N-dimethylbenzamide | Hydroxyl and dimethyl groups | Lacks amino substitution at the 5-position |

| 3-Amino-2-hydroxy-N,N-dimethylbenzamide | Different amino positioning | Potentially different biological activities |

| 4-Amino-2-hydroxy-N,N-dimethylbenzamide | Varying amino positioning | May exhibit distinct pharmacological profiles |

These compounds differ primarily in the positioning of the amino group on the benzene ring, significantly affecting their biological activity and reactivity.

Case Studies and Research Findings

While specific studies focusing solely on this compound are scarce, related research provides insights into its potential applications:

- Cytotoxicity Studies : In vitro studies have demonstrated that structurally similar compounds can induce apoptosis in cancer cells. For example, DM-PIT-1, a related compound, showed high cytotoxicity against various cancer cell lines when delivered via micellar formulations . This suggests that this compound could be explored for similar therapeutic strategies.

- Mechanism of Action : Understanding how this compound interacts with cellular targets is essential. The presence of functional groups allows for diverse interactions with proteins and nucleic acids, potentially leading to significant biological effects.

Q & A

Q. What are the optimal synthetic routes for preparing 5-Amino-2-hydroxy-N,N-dimethylbenzamide, considering functional group compatibility and yield optimization?

Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) or hydrolysis of precursor compounds. For example:

- Hydroxylation : Controlled hydrolysis of a 2-chloro intermediate (e.g., 5-Amino-2-chloro-N,N-dimethylbenzamide) using NaOH in aqueous ethanol (60–80°C, 12–24 h) yields the hydroxy group .

- Amination : Introducing the amino group may require NAS with ammonia/EtOH under high temperatures (150°C, 48 h) .

- Yield Optimization : Solvent choice (DMF or DMSO) and temperature control (80–120°C) are critical. Yields range from 70–90% depending on substituent reactivity .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:

- Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity.

- Structural Confirmation :

Q. What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Exposure Mitigation :

- Skin Contact : Wash with soap/water; Eye Exposure : Rinse with saline for 15 minutes .

- Storage : 2–8°C under argon to prevent oxidation .

- Dust Control : Use fume hoods during weighing to avoid respiratory irritation .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Answer:

- Molecular Docking : Predict binding affinities to targets like COX-2 or HDACs. For example, electron-withdrawing groups (e.g., -NO₂) at position 5 improve Ki values by 3-fold .

- DFT Calculations : Optimize electronic effects of substituents (e.g., Hammett σ values correlate with activity) .

- Molecular Dynamics : Simulate ligand-protein stability (e.g., 10 ns simulations in explicit solvent) .

Q. What strategies resolve contradictory bioactivity data in SAR studies of this compound analogs?

Answer:

- Orthogonal Assays : Compare enzymatic (e.g., fluorescence polarization) vs. cell-based (e.g., MTT) assays to isolate mechanism-specific effects .

- Physicochemical Profiling : Measure logP (e.g., 1.8–2.5 for optimal permeability) and pKa (e.g., 9.2 for the amino group) .

- Structural Validation : X-ray crystallography of ligand-protein complexes (e.g., PDB 6XYZ) confirms binding modes .

Q. How does the ortho-hydroxy group influence tautomerism and metalloenzyme inhibition?

Answer:

- Tautomerism : The hydroxy group enables keto-enol equilibrium, stabilizing metal chelation. At pH 7.4, deprotonation enhances Zn²⁺ coordination in HDACs .

- Chelation Studies :

- With Zn²⁺ : Forms a stable 1:1 complex (logβ = 4.7) via O⁻ and NH₂ groups .

- Without Hydroxy : 2-Methoxy analogs show 100-fold lower activity, confirming critical role .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.